2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H12F3N5O3S and its molecular weight is 411.36. The purity is usually 95%.
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Scientific Research Applications
Fluoroalkylative Aryl Migration
The chemical compound's derivatives exhibit potential in fluoroalkylative aryl migration, a process crucial for modifying organic molecules' properties by introducing fluorine atoms. This method enhances molecules' stability, bioavailability, and reactivity, making them valuable in developing new materials and pharmaceuticals (Zhengbiao He et al., 2015).
Novel Insecticides
Related compounds have been identified as the foundation for developing novel insecticides like Flubendiamide. These insecticides demonstrate exceptional efficacy against lepidopterous pests, offering a new mode of action distinct from existing commercial insecticides. Their safety profile for non-target organisms further underscores their potential in integrated pest management programs (Masanori Tohnishi et al., 2005).
Anti-inflammatory and Analgesic Properties
Derivatives of this compound have been synthesized and evaluated for anti-inflammatory and analgesic properties, showing significant potential as therapeutic agents. This exploration contributes to the ongoing search for more effective and safer treatments for conditions characterized by inflammation and pain (T. Sharpe et al., 1985).
Herbicide Selectivity Enhancement
The incorporation of fluorine atoms, as seen in compounds related to "2-((difluoromethyl)sulfonyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide," has been shown to significantly alter herbicidal properties. Such modifications can lead to the development of herbicides with improved selectivity and efficacy, important for sustainable agriculture practices (G. Hamprecht et al., 2004).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides, which share structural motifs with the compound of interest, has identified potential applications in managing cardiac arrhythmias. These compounds exhibit class III electrophysiological activity, offering a basis for developing new treatments for heart rhythm disorders (T. K. Morgan et al., 1990).
Future Directions
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3S/c17-10-4-3-5-11(8-10)24-14(21-22-23-24)9-20-15(25)12-6-1-2-7-13(12)28(26,27)16(18)19/h1-8,16H,9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBXBEJCMMDXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.